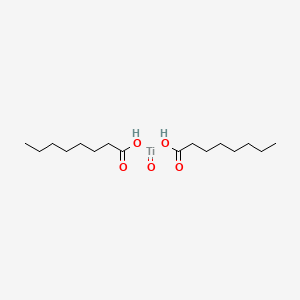
Bis(octanoato-O)oxotitanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Bis(octanoato-O)oxotitanium typically involves the reaction of titanium tetrachloride (TiCl4) with octanoic acid under controlled conditions. The reaction proceeds as follows:
Reaction Setup: Titanium tetrachloride is dissolved in an appropriate solvent, such as toluene or dichloromethane.
Addition of Octanoic Acid: Octanoic acid is added dropwise to the solution while maintaining a low temperature to control the exothermic reaction.
Stirring and Heating: The mixture is stirred and gradually heated to reflux, allowing the reaction to proceed to completion.
Purification: The resulting product is purified through filtration and recrystallization to obtain pure this compound.
Chemical Reactions Analysis
Bis(octanoato-O)oxotitanium undergoes various chemical reactions, including:
Scientific Research Applications
Bis(octanoato-O)oxotitanium has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Bis(octanoato-O)oxotitanium involves its interaction with molecular targets through its titanium center. The compound can undergo photo-redox reactions, where it absorbs light and undergoes electron transfer processes . This photoactivity is crucial for its applications in photocatalysis and photodynamic therapy. The titanium center can also coordinate with various ligands, influencing its reactivity and stability .
Comparison with Similar Compounds
Bis(octanoato-O)oxotitanium can be compared with other titanium-based compounds, such as:
Titanium Dioxide (TiO2): Unlike this compound, titanium dioxide is primarily used as a pigment and photocatalyst.
Titanium Tetrachloride (TiCl4): Titanium tetrachloride is a precursor for many titanium compounds, including this compound.
Titanium(IV) Sulfate: This compound is used in similar applications as this compound but has different solubility and reactivity properties due to the presence of sulfate ligands.
Properties
CAS No. |
60672-71-1 |
|---|---|
Molecular Formula |
C16H32O5Ti |
Molecular Weight |
352.29 g/mol |
IUPAC Name |
octanoic acid;oxotitanium |
InChI |
InChI=1S/2C8H16O2.O.Ti/c2*1-2-3-4-5-6-7-8(9)10;;/h2*2-7H2,1H3,(H,9,10);; |
InChI Key |
XGTRUPWCHVMVID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)O.CCCCCCCC(=O)O.O=[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


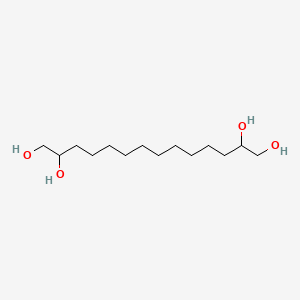
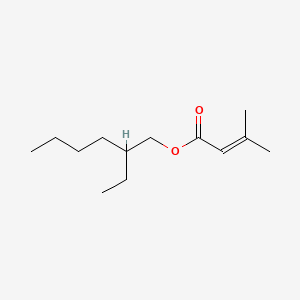
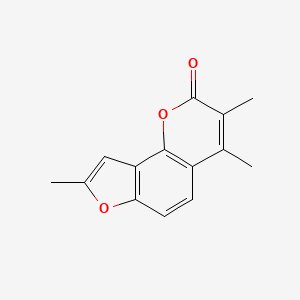
![ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate](/img/structure/B12643392.png)
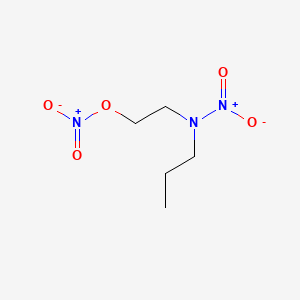
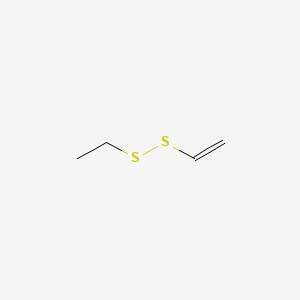
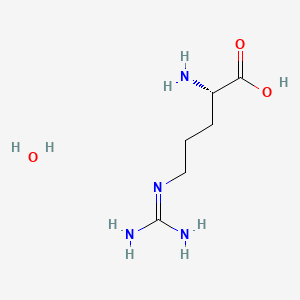
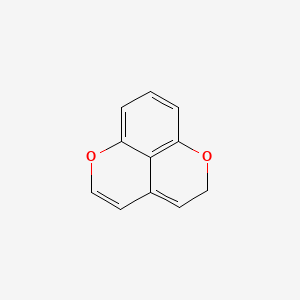

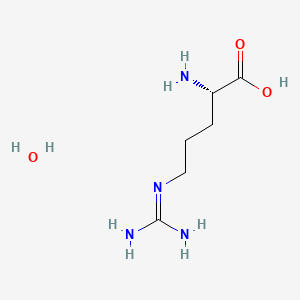
![(5-hydrazinyl-1H-imidazo[4,5-b]pyridin-7-yl)hydrazine](/img/structure/B12643447.png)
![Cyclopropanepropanoic acid, alpha-[(1R)-4,4,4-trifluoro-1-[[[(3S)-9-fluoro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]carbonyl]butyl]-, 1,1-dimethylethyl ester, (alphaS)-](/img/structure/B12643455.png)

![Calcium bis[(R)-3-phenyllactate]](/img/structure/B12643466.png)
